2,4-Dichlorophenylacetone

Description

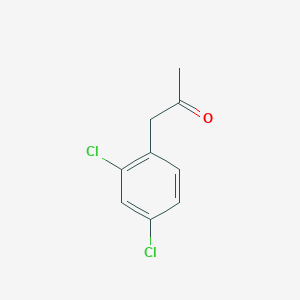

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)4-7-2-3-8(10)5-9(7)11/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVVHXZQWSCZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370125 | |

| Record name | 2,4-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93457-07-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93457-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dichlorophenylacetone from 2,4-Dichlorobenzaldehyde

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthetic route to 2,4-dichlorophenylacetone, a valuable intermediate in pharmaceutical and chemical research. The synthesis commences with the readily available 2,4-dichlorobenzaldehyde and proceeds through a two-step sequence involving a Darzens condensation to form an intermediate glycidic ester, followed by hydrolysis and decarboxylation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical analysis of the reaction parameters.

Introduction

This compound is a ketone derivative of significant interest due to its utility as a building block in the synthesis of various target molecules. The strategic placement of the chlorine atoms on the phenyl ring provides a handle for further functionalization, making it a versatile precursor in medicinal chemistry and materials science. The synthesis from 2,4-dichlorobenzaldehyde represents an efficient and practical approach to this compound. This guide will elucidate the chemical principles and practical considerations for this transformation, emphasizing the causality behind experimental choices to ensure reproducibility and high yields.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is crucial for successful synthesis, purification, and handling.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | White to tan crystalline solid | 69-73 | 233 |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | Colorless liquid | -26 | 144-146 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | White to yellowish powder | 260 (decomposes) | - |

| Ethyl 3-(2,4-dichlorophenyl)glycidate | C₁₁H₁₀Cl₂O₃ | 277.10 | Not readily available | Not readily available | Not readily available |

| This compound | C₉H₈Cl₂O | 203.07 | White to light yellow powder/lump | 46-51 | Not readily available |

Synthetic Pathway Overview

The synthesis of this compound from 2,4-dichlorobenzaldehyde is a two-step process. The first step is a Darzens condensation, and the second is a hydrolysis and decarboxylation reaction.

Caption: Overall synthetic workflow for this compound.

Part 1: The Darzens Condensation - Synthesis of Ethyl 3-(2,4-dichlorophenyl)glycidate

The Darzens condensation is a classic organic reaction that forms an α,β-epoxy ester (a glycidic ester) from a ketone or aldehyde and an α-haloester in the presence of a base.[1][2] This reaction is particularly effective with aromatic aldehydes due to their reactivity and reduced susceptibility to self-condensation side reactions.[3]

Mechanism of the Darzens Condensation

The reaction proceeds through a three-step mechanism:

-

Enolate Formation: A strong base, typically sodium ethoxide when using an ethyl ester, deprotonates the α-carbon of the ethyl chloroacetate. This forms a resonance-stabilized enolate, which is a potent nucleophile. The choice of sodium ethoxide is strategic to prevent transesterification of the ethyl ester.[3]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzaldehyde, forming a new carbon-carbon bond and a tetrahedral intermediate.

-

Intramolecular Sₙ2 Reaction: The newly formed alkoxide then undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the chlorine atom and displacing it to form the epoxide ring of the glycidic ester.[3]

Caption: Mechanism of the Darzens condensation.

Experimental Protocol: Darzens Condensation

This protocol is adapted from general procedures for the Darzens condensation of aromatic aldehydes.[4]

Materials:

-

2,4-Dichlorobenzaldehyde

-

Ethyl chloroacetate

-

Sodium ethoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ice

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of 2,4-dichlorobenzaldehyde (1.0 equivalent) and ethyl chloroacetate (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Slow Addition: Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide dropwise over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Washing: Combine the organic extracts and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 3-(2,4-dichlorophenyl)glycidate.

Purification:

The crude glycidic ester can be purified by vacuum distillation. However, for the subsequent step, the crude product is often of sufficient purity.

Part 2: Hydrolysis and Decarboxylation - Synthesis of this compound

The conversion of the intermediate glycidic ester to the final ketone product is achieved through hydrolysis of the ester to a glycidic acid, followed by decarboxylation. This process can be carried out in a one-pot procedure under either acidic or basic conditions.[5][6]

Mechanism of Hydrolysis and Decarboxylation

-

Hydrolysis (Saponification): Under basic conditions, the ester is hydrolyzed to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to form the glycidic acid.

-

Decarboxylation: The β-keto acid nature of the glycidic acid (upon epoxide ring opening) makes it susceptible to decarboxylation upon heating. The reaction proceeds through a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone, this compound.

Caption: Mechanism of hydrolysis and decarboxylation.

Experimental Protocol: Hydrolysis and Decarboxylation

This protocol is a general procedure for the hydrolysis and decarboxylation of glycidic esters.[5][6]

Materials:

-

Crude ethyl 3-(2,4-dichlorophenyl)glycidate

-

Ethanol

-

Sodium hydroxide or potassium hydroxide

-

Hydrochloric acid (concentrated or dilute)

-

Diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Saponification: In a round-bottom flask, dissolve the crude ethyl 3-(2,4-dichlorophenyl)glycidate in ethanol. Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Reflux: Heat the mixture to reflux for 2-4 hours. The completion of the saponification can be monitored by TLC.

-

Cooling and Acidification: Cool the reaction mixture to room temperature. Carefully acidify the mixture with hydrochloric acid until the pH is acidic (pH 1-2).

-

Decarboxylation: Gently heat the acidified mixture to reflux. The evolution of carbon dioxide gas should be observed. Continue heating until gas evolution ceases (typically 1-2 hours).

-

Work-up: Cool the reaction mixture to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with three portions of diethyl ether or dichloromethane.

-

Washing: Combine the organic extracts and wash with water, then with a saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification:

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as a mixture of hexane and ethyl acetate to afford pure this compound as a white to light yellow solid.

Safety and Handling

-

2,4-Dichlorobenzaldehyde: Harmful if swallowed. Causes skin and eye irritation. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ethyl Chloroacetate: Lachrymator. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate PPE.

-

Sodium Ethoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a dry, inert atmosphere (e.g., in a glove box or under nitrogen). Wear appropriate PPE.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.

-

Diethyl Ether and THF: Highly flammable liquids. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound from 2,4-dichlorobenzaldehyde via the Darzens condensation followed by hydrolysis and decarboxylation is a robust and efficient method. This guide has provided a detailed framework for this transformation, from the underlying chemical principles to practical experimental protocols. By understanding the causality behind the choice of reagents and reaction conditions, researchers can confidently and safely execute this synthesis to obtain the desired product in good yield and purity. This versatile intermediate can then be utilized in a wide range of applications within the fields of drug discovery and chemical synthesis.

References

-

Chapter 10- The Darzens Glycidic Ester Condensation. Sciencemadness.org. Available at: [Link]

-

the darzens glycidic ester condensation. Available at: [Link]

-

Darzens Condensation. Master Organic Chemistry. Available at: [Link]

-

Preparation of 2,4-dichlorobenzaldehyde. PrepChem.com. Available at: [Link]

-

Darzens Condensation: Mechanism, Development, and Application Research. Oreate AI. Available at: [Link]

-

2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693. PubChem. Available at: [Link]

- Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene. Google Patents.

-

m-CHLOROPHENYLMETHYLCARBINOL. Organic Syntheses Procedure. Available at: [Link]

-

Krapcho decarboxylation. Wikipedia. Available at: [Link]

-

23.11: Decarboxylation Reactions. Chemistry LibreTexts. Available at: [Link]

-

CHEMICAL AND PHYSICAL INFORMATION. In Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). NCBI. Available at: [Link]

-

Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate (C11H10Cl2O3). PubChemLite. Available at: [Link]

-

Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Available at: [Link]

-

2,4-Dichlorobenzaldehyde. ResearchGate. Available at: [Link]

-

Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry | ATSDR. Available at: [Link]

-

Decarboxylation. Organic Chemistry Portal. Available at: [Link]

-

Ethyl 3-phenylglycidate | C11H12O3 | CID 8469. PubChem - NIH. Available at: [Link]

-

Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. Available at: [Link]

-

Ethyl methylphenylglycidate, (Z)- | C12H14O3 | CID 6993491. PubChem. Available at: [Link]

-

On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals. Available at: [Link]

- Process for preparing optically active glycidate esters. Google Patents.

-

Synthesis of Ethyl Methylphenylglycidate. Sciencemadness.org. Available at: [Link]

Sources

- 1. Table 4-3, Physical and Chemical Properties of 2,4-Da - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 2,4-Dichlorophenoxyacetic acid CAS 94-75-7 | 820451 [merckmillipore.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,4-Dichlorophenylacetone: Properties, Reactivity, and Synthetic Pathways

Abstract

This technical guide provides a comprehensive examination of 2,4-Dichlorophenylacetone, a halogenated aromatic ketone of significant interest in synthetic organic chemistry. While not as extensively documented as its structural isomer 2',4'-dichloroacetophenone, an understanding of its chemical behavior is crucial for researchers in drug discovery and fine chemical synthesis. This document extrapolates the physicochemical properties, spectral characteristics, and reactivity of this compound based on established chemical principles and data from analogous structures. We present predicted data, plausible synthetic routes, and key reaction pathways to offer a foundational resource for scientists working with or targeting this molecule. Furthermore, this guide emphasizes robust safety and handling protocols essential for the management of chlorinated aromatic compounds.

Introduction and Structural Clarification

This compound, systematically named 1-(2,4-dichlorophenyl)propan-2-one, is an organic compound featuring a propan-2-one (acetone) moiety attached to a 2,4-dichlorinated benzene ring via a methylene bridge. Its chemical structure is foundational to its reactivity, combining the characteristics of a methyl ketone, an activated methylene group, and a deactivated aromatic ring.

It is critical to distinguish this compound from similarly named compounds, a common point of confusion in chemical literature:

-

2',4'-Dichloroacetophenone: An isomer where the carbonyl group is directly attached to the aromatic ring (1-(2,4-dichlorophenyl)ethan-1-one). It is a well-documented intermediate in pharmaceutical and agrochemical synthesis.[1][2]

-

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a distinctly different structure, featuring an ether linkage and a carboxylic acid group.[3][4]

This guide will focus exclusively on the properties and reactivity predicted for 1-(2,4-dichlorophenyl)propan-2-one.

Caption: Structural comparison of the topic molecule and its common isomers.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for this compound is scarce, its properties can be reliably predicted. These predictions are foundational for designing reaction conditions, purification protocols, and analytical methods.

Physicochemical Properties

The properties of the parent compound, phenylacetone (P2P), serve as a baseline.[5][6] The addition of two chlorine atoms to the phenyl ring is expected to significantly increase the molecular weight, density, and boiling point due to stronger intermolecular forces (dipole-dipole interactions and London dispersion forces) and decreased volatility.

| Property | Phenylacetone (Experimental) | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₉H₁₀O | C₉H₈Cl₂O | Addition of two Cl atoms, removal of two H atoms. |

| Molar Mass | 134.18 g/mol [7] | 203.07 g/mol | Calculated based on atomic weights. |

| Appearance | Colorless to pale yellow liquid[8] | Colorless to pale yellow liquid/low melting solid | Halogenation can increase melting point. |

| Boiling Point | 214-216 °C[6] | > 250 °C | Increased molecular weight and polarity. |

| Density | ~1.00 g/cm³[7] | ~1.25 - 1.35 g/cm³ | Halogenated aromatics are denser than water. |

| Solubility | Insoluble in water; soluble in organic solvents[5] | Insoluble in water; soluble in common organic solvents (e.g., DCM, Ether, Toluene) | The large nonpolar moiety dominates solubility. |

Predicted Spectroscopic Profile

The structural identification of this compound would rely on a combination of spectroscopic techniques. The predicted key features are derived from the analysis of its functional groups and comparison with data for 2',4'-dichloroacetophenone.[1]

-

¹H NMR:

-

Aromatic Region (δ 7.2-7.5 ppm): Three protons exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted ring (a doublet, a doublet of doublets, and a doublet).

-

Methylene Protons (δ ~3.8-4.0 ppm): A sharp singlet, deshielded by both the aromatic ring and the adjacent carbonyl group.

-

Methyl Protons (δ ~2.2 ppm): A sharp singlet, characteristic of a methyl ketone.

-

-

¹³C NMR:

-

Carbonyl Carbon (δ > 200 ppm): Typically observed for ketones.

-

Aromatic Carbons (δ ~125-140 ppm): Six distinct signals, with two carbons directly bonded to chlorine showing higher chemical shifts.

-

Methylene Carbon (δ ~50 ppm): The benzylic carbon.

-

Methyl Carbon (δ ~30 ppm): The terminal methyl group.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1715-1725 cm⁻¹ , characteristic of an aliphatic ketone.

-

C-H Stretch (Aromatic): Peaks observed just above 3000 cm⁻¹ .

-

C=C Stretch (Aromatic): Multiple absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically 1000-1100 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z 202.

-

Isotope Pattern: A characteristic M, M+2, M+4 pattern with a ratio of approximately 9:6:1, confirming the presence of two chlorine atoms.

-

Key Fragments: A major fragment from benzylic cleavage to form the 2,4-dichlorobenzyl cation (m/z 159), and a fragment corresponding to the acetyl cation (m/z 43).

-

Synthesis and Reaction Chemistry

The reactivity of this compound is governed by its three primary functional components: the ketone carbonyl, the α-methylene group, and the dichlorinated aromatic ring.

Proposed Synthetic Pathway

A plausible and industrially relevant synthesis can be adapted from the Friedel-Crafts acylation methods used for related acetophenones.[9][10] A robust two-step approach is proposed:

-

Friedel-Crafts Acylation: Reaction of 1,3-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to produce 2-chloro-1-(2,4-dichlorophenyl)ethan-1-one.

-

Reductive Dehalogenation: Selective reduction of the α-chloro group. This is a challenging step that requires careful selection of reagents (e.g., zinc dust in acetic acid or catalytic hydrogenation) to avoid reduction of the ketone.

An alternative, more direct laboratory-scale synthesis could involve the reaction of 2,4-dichlorobenzylmagnesium chloride (a Grignard reagent) with acetic anhydride or acetyl chloride at low temperatures.

Caption: Proposed two-step synthesis of this compound.

Core Reactivity

The molecule's structure allows for a range of synthetically useful transformations. The causality behind these reactions lies in the electrophilic nature of the carbonyl carbon and the acidity of the α-methylene protons.

-

Reactions at the Carbonyl Group:

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2,4-dichlorophenyl)propan-2-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: This is a cornerstone reaction for this class of compounds. Reaction with an amine (e.g., methylamine) forms an intermediate imine, which is then reduced in situ to yield the corresponding N-substituted amine. This pathway is of high interest in the synthesis of pharmacologically active compounds.

-

-

Reactions involving the α-Methylene Group:

-

Enolate Formation: The protons on the methylene carbon are acidic (pKa ≈ 19-20) and can be removed by a suitable base (e.g., LDA, NaH) to form a nucleophilic enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes).

-

Halogenation: Under acidic or basic conditions, the α-position can be halogenated (e.g., using Br₂ in acetic acid) to form α-halo-2,4-dichlorophenylacetone derivatives, which are potent alkylating agents.[11][12]

-

Haloform Reaction: As a methyl ketone, it is expected to undergo the haloform reaction. Treatment with excess halogen (I₂, Br₂, Cl₂) and a strong base (e.g., NaOH) will yield 2,4-dichlorophenylacetic acid and a haloform (CHI₃, CHBr₃, CHCl₃).[13]

-

-

Reactions of the Aromatic Ring:

-

Electrophilic Aromatic Substitution: The two chlorine atoms are deactivating, and the -CH₂COCH₃ group is weakly deactivating. Therefore, further electrophilic substitution (e.g., nitration, sulfonation) would require harsh conditions and would be directed to the C5 position.

-

Nucleophilic Aromatic Substitution: Substitution of the chlorine atoms requires extremely harsh conditions (high temperature and pressure) and is generally not a synthetically viable pathway.

-

Caption: Key reaction pathways of this compound.

Safety, Handling, and Storage

Working with chlorinated aromatic ketones requires stringent adherence to safety protocols due to their potential toxicity and environmental persistence.[14]

Hazard Assessment

-

Toxicity: Chlorinated aromatic compounds can be toxic, with potential effects on the liver, kidneys, and central nervous system upon acute or chronic exposure.[15]

-

Irritation: The compound is expected to be an irritant to the skin, eyes, and respiratory system.

-

Environmental Hazard: Likely to be persistent in the environment and harmful to aquatic life.

Recommended Handling Procedures

This protocol is a self-validating system designed to minimize exposure at every step.

Caption: A self-validating workflow for handling chlorinated aromatic ketones.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. Decontaminate the area thoroughly.[14]

Conclusion

This compound represents a versatile chemical intermediate whose properties and reactivity can be confidently predicted from fundamental organic chemistry principles. Its structure, featuring a reactive ketone and an activatable methylene group, makes it a valuable precursor for a variety of more complex molecules, particularly in the realm of medicinal chemistry. The synthetic pathways and reaction schemes detailed in this guide provide a robust framework for its utilization. However, its identity as a chlorinated aromatic ketone mandates that all handling and experimental work be conducted with the highest standards of safety and environmental stewardship. This guide serves as a foundational document to enable its safe and effective use in research and development.

References

- Grokipedia. Phenylacetone.

- ChemicalBook. Phenylacetone CAS#: 103-79-7.

- Wikipedia. Phenylacetone.

- Sciencemadness Wiki. (2022-08-17). Phenylacetone.

- Safrole. Phenylacetone (P2P): Properties, Uses, and Risks.

- PubChem. 2',4'-Dichloroacetophenone. CID 16693.

- PubChem. 2,4'-Dichloroacetophenone. CID 70298.

- Benchchem.

- Google Patents. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.

- Ecolink, Inc. (2023-12-25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.

- Eureka | Patsnap. Synthetic method of 2,4-dichloroacetophenone.

- ChemBlink.

- PubChem.

- PDFcoffee. 2,4-Dichlorophenoxyacetic acid.

- SpectraBase. 2,4-Dichloroacetophenone - Optional[MS (GC)] - Spectrum.

- Euro Chlor.

- Google Patents.

- Eureka | Patsnap. Method for preparing 2, 4-dichloroacetophenone.

- ChemicalBook. 2',4'-Dichloroacetophenone | 2234-16-4.

- NIST WebBook. 2,4-D.

- SpectraBase. 2,4'-Dichloroacetophenone.

- OEHHA - CA.gov. (2009-01-02). 2,4-Dichlorophenoxyacetic Acid.

- IPI Global.

- Google Patents. CN102675073A - Method for preparing 2, 4-dichloroacetophenone.

- Wikipedia. 2,4-Dichlorophenoxyacetic acid.

- AccuStandard. 2,4-Dichlorophenylacetic Acid CAS # 19719-28-9.

- ChemWhat.

- Chem-Impex. 2,4-Dichlorophenylacetic acid.

- Journal of the National Academy of Sciences of Ukraine.

- ResearchGate. Scope of α,α‐dihaloketones Reaction conditions.

- ResearchGate. Reaction starting from α‐haloketones and β‐dicarbonyl compounds.

- ResearchGate.

- Organic Chemistry Portal. Synthesis of α-Diazo Ketones.

Sources

- 1. 2',4'-Dichloroacetophenone | C8H6Cl2O | CID 16693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2',4'-Dichloroacetophenone | 2234-16-4 [chemicalbook.com]

- 3. deq.mt.gov [deq.mt.gov]

- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Phenylacetone - Wikipedia [en.wikipedia.org]

- 7. Phenylacetone CAS#: 103-79-7 [m.chemicalbook.com]

- 8. safrole.com [safrole.com]

- 9. Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 10. Method for preparing 2, 4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 11. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. accustandard.com [accustandard.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ecolink.com [ecolink.com]

An In-Depth Technical Guide to 2,4-Dichlorophenylacetone for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,4-Dichlorophenylacetone, a halogenated aromatic ketone of significant interest in synthetic organic chemistry. While specific peer-reviewed data on this compound is limited, this document synthesizes available information and provides expert-driven insights based on the well-established chemistry of analogous phenylacetones. We will delve into its chemical identity, plausible synthetic routes, potential applications as a strategic intermediate, analytical characterization methods, and essential safety protocols.

Core Chemical Identity

This compound, systematically named 1-(2,4-dichlorophenyl)propan-2-one, is an organic compound featuring a phenyl ring substituted with two chlorine atoms at the 2- and 4-positions, attached to an acetone moiety.

| Property | Value | Source |

| CAS Number | 93457-07-9 | [Generic chemical supplier data] |

| Molecular Formula | C₉H₈Cl₂O | [Generic chemical supplier data] |

| Molecular Weight | 203.07 g/mol | [Generic chemical supplier data] |

| Synonyms | 1-(2,4-Dichlorophenyl)-2-propanone | [Generic chemical supplier data] |

| Appearance | White to light yellow powder or lump | [Generic chemical supplier data] |

Plausible Synthetic Pathways

Friedel-Crafts Acylation of 1,3-Dichlorobenzene

A primary and logical approach is the Friedel-Crafts acylation of 1,3-dichlorobenzene with a suitable three-carbon acylating agent.[1][2][3] The reaction involves the electrophilic substitution of the aromatic ring.

Reaction Mechanism: The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent to form a highly electrophilic acylium ion.[4] The deactivated nature of the dichlorinated ring necessitates a stoichiometric amount of the catalyst.[4]

Experimental Protocol (Hypothetical):

-

To a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 eq) and 1,3-dichlorobenzene (1.0 eq).

-

Cool the mixture in an ice bath and slowly add propionyl chloride (1.1 eq) dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Darzens Condensation Route

An alternative, though more complex, route involves the Darzens condensation of 2,4-dichlorobenzaldehyde with an α-haloester, followed by hydrolysis and decarboxylation.[5][6][7][8] This method would yield the target phenylacetone through the formation of an intermediate glycidic ester.

Reaction Mechanism: The Darzens condensation involves the base-catalyzed reaction of a carbonyl compound with an α-haloester to form an α,β-epoxy ester.[6][7] Subsequent saponification and decarboxylation of the glycidic ester leads to the formation of the ketone.

Experimental Protocol (Hypothetical):

-

Dissolve 2,4-dichlorobenzaldehyde (1.0 eq) and an ethyl α-chloropropionate (1.2 eq) in an anhydrous aprotic solvent (e.g., THF).

-

Cool the solution in an ice bath and add a strong base, such as sodium ethoxide (1.2 eq), portion-wise.

-

Stir the reaction mixture at low temperature for several hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the crude glycidic ester.

-

Hydrolyze the ester with an aqueous base (e.g., NaOH), followed by acidification and heating to induce decarboxylation.

-

Extract and purify the final product as described in the Friedel-Crafts method.

Applications in Drug Development and Chemical Synthesis

Ketones are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals.[5][9] Aromatic ketones, in particular, are precursors to many biologically active molecules.[7]

While specific examples for this compound are not prominent in the literature, its structural motifs—a dichlorinated phenyl ring and a propanone side chain—are found in several classes of therapeutic agents, particularly antifungal and antimicrobial compounds.[10][11][12][13][14][15][16] The 2,4-dichlorophenyl group is a common feature in many "azole" antifungal drugs, such as fluconazole and itraconazole, where it is believed to enhance binding to the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11][12]

Potential as a Precursor:

This compound could serve as a key intermediate for the synthesis of various heterocyclic compounds. The ketone functionality allows for a range of transformations, including:

-

Reductive Amination: To form the corresponding amine, which can be a precursor to various bioactive molecules.

-

Alpha-Halogenation: To introduce a leaving group for subsequent nucleophilic substitution, a common strategy in building complex molecules.

-

Condensation Reactions: With hydrazines or other binucleophiles to form pyrazoles, imidazoles, or other heterocyclic systems.

Analytical Characterization

A robust analytical workflow is crucial for confirming the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for the analysis of volatile and semi-volatile compounds like phenylacetones.[4][17][18][19][20] GC provides excellent separation, while MS offers definitive identification through the compound's unique mass spectrum and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for purity assessment and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a suitable starting point.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide key information about the number and connectivity of protons in the molecule. Expected signals would include those for the aromatic protons (with characteristic splitting patterns due to the chlorine substituents), the methylene protons, and the methyl protons.[9][21][22]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons (with chemical shifts influenced by the chlorine atoms), and the aliphatic carbons.[9][21][22]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically in the region of 1700-1720 cm⁻¹.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate precautions in a well-ventilated fume hood.[23][24][25][26][27]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the realm of drug discovery. While specific data for this compound is not abundant, its structural features suggest plausible and efficient synthetic routes and a likely role as a precursor to bioactive heterocyclic compounds. The analytical methods and safety protocols outlined in this guide provide a solid foundation for researchers and scientists working with this and structurally related compounds. Further research into the specific applications and reaction pathways of this compound is warranted and could unveil novel synthetic strategies and lead to the development of new chemical entities.

References

- Benchchem. (2025).

- CDH Fine Chemical. (n.d.).

- Wikipedia. (2024). Darzens reaction. Wikipedia.

- Organic Chemistry Portal. (n.d.). Darzens Reaction. Organic Chemistry Portal.

- The Royal Society of Chemistry. (n.d.).

- The Hive Novel Discourse. (2002). benzaldehydes to phenylacetones.

- Benchchem. (2025). Application Note: Quantitative Analysis of 2,4'-Dichlorobenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.

- EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)

- ChemicalBook. (2025).

- Fisher Scientific. (2025).

- Sigma-Aldrich. (2024).

- TCI Chemicals. (2025).

- Arnoldi, A., et al. (2007). Synthesis and antifungal activity of a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines. Journal of Agricultural and Food Chemistry, 55(20), 8187-92.

- Lee, S. J., et al. (n.d.).

- Benchchem. (2025).

- ResearchGate. (n.d.). GC-MS spectrum of control 2,4-dichlorophenol.

- LibreTexts. (2021). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Google Patents. (n.d.). CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone.

- ResearchGate. (2025). Synthesis of 1-(2,4-dichlorophenyl)-2-chloroethanol by reduction method with sodium borohydride | Request PDF.

- Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenon... | Study Prep.

- Royal Society of Chemistry. (2018).

- YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!.

- Khan Academy. (n.d.).

- ResearchGate. (2025). Synthesis and Antifungal Activity of a Series of N-Substituted [2-(2,4-Dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines.

- PMC - PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents.

- PubChem. (n.d.). 2',4'-Dichloropropiophenone | C9H8Cl2O | CID 123467.

- PMC - PubMed Central. (n.d.). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity.

- ResearchGate. (n.d.). Mass spectra of TMS derivative of 2,4-D, 2,4-dichlorophenol (2,4-DCP)....

- Google Patents. (n.d.). US9227900B2 - Method for preparing 1-(4-chlorophenyl)

- MDPI. (n.d.).

- ResearchGate. (2025). Synthesis of 3-((2,4-dichlorophenoxy)methyl)-1,2,4-triazolo(thiadiazoles and thiadiazines)

- MDPI. (n.d.). Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors.

- MDPI. (2024).

- Benchchem. (2025). Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.

- Patsnap Eureka. (n.d.). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

- PMC - NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 3. Khan Academy [khanacademy.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Darzens reaction - Wikipedia [en.wikipedia.org]

- 7. Darzens Reaction [organic-chemistry.org]

- 8. benzaldehydes to phenylacetones , Hive Novel Discourse [chemistry.mdma.ch]

- 9. rsc.org [rsc.org]

- 10. Synthesis and antifungal activity of a series of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN105541739A - Synthetic method of fluconazole drug intermediate 2,4-dichloro-alpha-(1H-1,2,4-triazol-1-yl)acetophenone - Google Patents [patents.google.com]

- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. epa.gov [epa.gov]

- 19. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. chemicalbook.com [chemicalbook.com]

- 25. fishersci.com [fishersci.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. tcichemicals.com [tcichemicals.com]

Spectroscopic data of 2,4-Dichlorophenylacetone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dichlorophenylacetone

Introduction

This compound is a chemical intermediate of significant interest in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its molecular structure, featuring a dichlorinated aromatic ring and a ketone functional group, presents a unique set of spectroscopic characteristics. A thorough understanding of its spectral data is paramount for researchers, scientists, and professionals in drug development for the purposes of structural elucidation, reaction monitoring, and quality control. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic H | 7.2 - 7.5 | Multiplet (m) | 3H |

| Methylene (-CH2-) | ~3.8 | Singlet (s) | 2H |

| Methyl (-CH3) | ~2.2 | Singlet (s) | 3H |

Causality of Spectral Features:

-

Aromatic Protons (7.2 - 7.5 ppm): The electron-withdrawing nature of the two chlorine atoms and the phenylacetone moiety deshields the aromatic protons, causing them to resonate at a relatively high chemical shift. The complex splitting pattern (multiplet) arises from the coupling between the non-equivalent aromatic protons.

-

Methylene Protons (~3.8 ppm): The methylene protons are adjacent to both the electron-withdrawing dichlorophenyl group and the carbonyl group, leading to a downfield shift. A singlet is predicted as there are no adjacent protons to couple with.

-

Methyl Protons (~2.2 ppm): The methyl protons are adjacent to the carbonyl group, which causes a moderate deshielding effect, resulting in a chemical shift around 2.2 ppm. This signal is expected to be a singlet due to the absence of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Shim the magnetic field to ensure homogeneity. Acquire the spectrum by co-adding a number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for the carbon atoms in this compound are based on established ranges for similar functional groups and the effects of the chloro-substituents.[2]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~205 |

| Aromatic C-Cl | ~130-135 |

| Aromatic C-H | ~127-132 |

| Aromatic C-C | ~135-140 |

| Methylene (-CH2-) | ~50 |

| Methyl (-CH3) | ~30 |

Causality of Spectral Features:

-

Carbonyl Carbon (~205 ppm): The carbon of the ketone group is significantly deshielded and appears at a very low field.

-

Aromatic Carbons (127-140 ppm): The aromatic carbons resonate in the typical range for benzene derivatives. The carbons directly attached to the chlorine atoms will be at a slightly different chemical shift compared to the other aromatic carbons.

-

Methylene Carbon (~50 ppm): The methylene carbon, being attached to the aromatic ring and adjacent to the carbonyl group, will be deshielded compared to a simple alkane.

-

Methyl Carbon (~30 ppm): The methyl carbon, alpha to the carbonyl group, will have a characteristic chemical shift around 30 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.

-

Data Acquisition: A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each carbon. A larger number of scans is generally needed to obtain a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, aliphatic C-H bonds, and C-Cl bonds.

Expected IR Spectral Data

Based on the IR spectra of related compounds such as 2,4-Dichlorophenol and other aromatic ketones, the following absorption bands are expected.[3][4]

| Wavenumber (cm⁻¹) | Assignment |

| ~1715 | C=O (Ketone) stretch |

| ~3000-3100 | C-H (Aromatic) stretch |

| ~2850-2960 | C-H (Aliphatic) stretch |

| ~1580-1600 | C=C (Aromatic) ring stretch |

| ~1450-1500 | C=C (Aromatic) ring stretch |

| ~1000-1100 | C-Cl (Aryl chloride) stretch |

| ~700-850 | C-H (Aromatic) out-of-plane bend |

Causality of Spectral Features:

-

C=O Stretch (~1715 cm⁻¹): This is a strong, sharp absorption characteristic of a ketone carbonyl group.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are typical for aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methylene and methyl groups.

-

C=C Aromatic Stretches: These absorptions are characteristic of the vibrations of the carbon-carbon double bonds within the aromatic ring.

-

C-Cl Stretch: The presence of chlorine atoms on the aromatic ring will give rise to stretching vibrations in the fingerprint region.

-

C-H Out-of-Plane Bending: The pattern of these bands in the lower frequency region can sometimes provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) over a spectral range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Mass Spectral Data (Electron Ionization)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments.

| m/z | Assignment |

| 202/204/206 | [M]⁺ (Molecular ion) |

| 187/189/191 | [M - CH₃]⁺ |

| 159/161 | [M - COCH₃]⁺ |

| 123 | [C₇H₅Cl]⁺ |

| 43 | [CH₃CO]⁺ |

Causality of Fragmentation:

-

Molecular Ion (m/z 202/204/206): The peak corresponding to the intact molecule. The isotopic pattern (approximately 9:6:1 ratio) is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

-

[M - CH₃]⁺ (m/z 187/189/191): Loss of a methyl radical.

-

[M - COCH₃]⁺ (m/z 159/161): Cleavage of the bond between the methylene group and the carbonyl group, with the charge retained on the dichlorophenylmethyl fragment.

-

[C₇H₅Cl]⁺ (m/z 123): Further fragmentation of the dichlorophenylmethyl cation.

-

[CH₃CO]⁺ (m/z 43): A common fragment for methyl ketones.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane or hexane.

-

Gas Chromatograph (GC):

-

Injector: A split/splitless injector, typically heated to around 250°C, is used to inject a small volume (e.g., 1 µL) of the sample solution.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly employed.

-

Oven Program: The oven temperature is ramped to separate the components of the sample.

-

-

Mass Spectrometer (MS):

-

Ionization: The eluting compound is ionized, typically using electron ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer separates the ions based on their mass-to-charge ratio.

-

Detector: The detector records the abundance of each ion.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. While direct experimental data may be limited in publicly accessible databases, a thorough understanding of spectroscopic principles and the analysis of closely related compounds allow for a reliable prediction and interpretation of its spectral features. This guide serves as a valuable resource for researchers and scientists in the accurate identification and quality assessment of this important chemical intermediate.

References

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

NIST. Phenol, 2,4-dichloro-. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. [Link]

Sources

- 1. 2',4'-Dichloroacetophenone(2234-16-4) 1H NMR spectrum [chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. Phenol, 2,4-dichloro- [webbook.nist.gov]

- 4. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

Navigating the Unknown: A Technical Guide to the Solubility and Stability of 2,4-Dichlorophenylacetone in Common Laboratory Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2,4-Dichlorophenylacetone, a molecule of interest in various synthetic pathways. It is acknowledged that publicly available, quantitative data on this specific compound is limited. Therefore, this document serves as a practical, in-depth manual for researchers to independently and accurately determine these critical physicochemical properties. By integrating theoretical principles with detailed, self-validating experimental protocols, this guide empowers scientists to generate the robust data necessary for informed decision-making in process development, formulation, and analytical method design. The methodologies outlined herein are grounded in established principles of physical organic chemistry and analytical science, ensuring scientific integrity and reliable outcomes.

Introduction: The Significance of Solubility and Stability

The successful transition of a chemical entity from discovery to application is fundamentally reliant on a thorough understanding of its physicochemical properties. Among these, solubility and stability are paramount, dictating the feasibility of synthetic routes, the design of purification strategies, and the viability of formulation approaches. For a molecule like this compound, possessing a chlorinated aromatic ring and a ketone functional group, its behavior in various solvent systems is a critical determinant of its utility.

This guide addresses the current information gap regarding the solubility and stability of this compound. In the absence of extensive literature data, a first-principles approach is necessary. We will explore the theoretical underpinnings of its expected behavior and provide detailed, actionable protocols for the empirical determination of these properties. The causality behind each experimental choice is elucidated to provide a deeper understanding of the scientific rationale.

Theoretical Considerations: Predicting Behavior

The molecular structure of this compound—a dichlorinated benzene ring attached to an acetone moiety—provides clues to its likely solubility and stability characteristics.

-

Solubility: The presence of the polar ketone group suggests the potential for dipole-dipole interactions with polar solvents. However, the nonpolar, hydrophobic nature of the dichlorinated aromatic ring will significantly influence its solubility profile. It is anticipated that this compound will exhibit greater solubility in organic solvents of moderate to low polarity, such as ethers and chlorinated solvents, and limited solubility in highly polar protic solvents like water. A related compound, (2,4-Dichlorophenyl)methyl acetate, is reported to be soluble in organic solvents like ethanol and ether, with limited water solubility, supporting this hypothesis.

-

Stability: The aromatic ring is generally stable, but the molecule as a whole may be susceptible to degradation under certain conditions. The ketone functionality could be a site for nucleophilic attack, particularly in strongly basic or acidic media. Furthermore, exposure to high temperatures or UV light may induce degradation pathways. It is generally considered stable under normal conditions but may react with strong bases or acids[1].

A Practical Guide to Determining Solubility

The following section outlines a robust experimental workflow for the quantitative determination of this compound solubility in a range of common laboratory solvents.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This protocol is designed to establish the equilibrium solubility of this compound at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to individual vials containing a known volume (e.g., 5 mL) of each test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to minimize temperature fluctuations.

-

Dilute the filtered solution to a known volume with an appropriate solvent (usually the same solvent or a mobile phase component for chromatography).

-

-

Quantification:

-

Analyze the diluted solutions using a validated HPLC or GC method (see Section 5 for method development guidelines) to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

-

Data Presentation: Solubility Profile

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) |

| Heptane | 0.1 | To be determined |

| Toluene | 2.4 | To be determined |

| Dichloromethane | 3.1 | To be determined |

| Ethyl Acetate | 4.4 | To be determined |

| Acetone | 5.1 | To be determined |

| Isopropanol | 3.9 | To be determined |

| Acetonitrile | 5.8 | To be determined |

| Ethanol | 4.3 | To be determined |

| Methanol | 5.1 | To be determined |

| Water | 10.2 | To be determined |

Visualization: Experimental Workflow for Solubility Determination

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

A Systematic Approach to Stability Assessment

Understanding the stability of this compound in solution is crucial for defining appropriate storage conditions and anticipating potential degradation issues. A forced degradation study is a powerful tool for this purpose.

Experimental Protocol: Forced Degradation Study

This protocol follows the principles outlined in the ICH Q1A(R2) guideline for stability testing. The goal is to induce degradation to an extent of 5-20% to identify potential degradants and degradation pathways[2][3].

Materials:

-

This compound solution in a representative solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Thermostatically controlled water bath or oven

-

Photostability chamber

-

HPLC or GC system with a suitable detector

Procedure:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.

-

Thermal Stress: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

Control Sample: Keep a sample of the stock solution at room temperature, protected from light.

-

-

Incubation:

-

Incubate the samples under the respective stress conditions.

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

For acid and base hydrolysis samples, neutralize the aliquots before analysis.

-

-

Analysis:

-

Analyze the control and stressed samples by a stability-indicating HPLC or GC method (see Section 5).

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

-

Evaluation:

-

Calculate the percentage degradation of this compound in each condition.

-

Characterize the degradation profile and, if necessary, identify the major degradants using techniques like LC-MS or GC-MS.

-

Visualization: Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Study.

Analytical Methodologies for Quantification

The development of a robust and validated analytical method is the cornerstone of accurate solubility and stability studies. Both HPLC and GC are suitable techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

Principle: HPLC is well-suited for the analysis of moderately polar and thermally labile compounds. A reversed-phase method is a good starting point for this compound.

Starting Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water is a common starting point for aromatic ketones[4][5][6][7].

-

A: Water

-

B: Acetonitrile

-

Gradient: Start with a suitable ratio (e.g., 50:50 A:B) and adjust based on the retention time.

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength where the compound has maximum absorbance (to be determined by UV scan).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography (GC) Method Development

Principle: GC is an excellent technique for the analysis of volatile and semi-volatile thermally stable compounds. Given the chlorinated nature of the analyte, an electron capture detector (ECD) can provide high sensitivity, or a mass spectrometer (MS) for greater specificity[8][9][10].

Starting Conditions:

-

Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

-

-

Detector:

-

ECD: Temperature at 300 °C.

-

MS: Transfer line at 280 °C, ion source at 230 °C.

-

-

Injection Mode: Split or splitless, depending on the required sensitivity.

Method Validation: As with HPLC, the GC method must be validated for its intended purpose.

Conclusion: Empowering Research through Foundational Data

While a comprehensive, pre-existing dataset on the solubility and stability of this compound remains to be established in the public domain, this guide provides the necessary tools for any researcher to generate this critical information. The provided protocols are designed to be robust, reliable, and grounded in established scientific principles. By following these methodologies, scientists and drug development professionals can confidently characterize this compound, enabling its effective and efficient use in their research and development endeavors. The generation of this foundational data will not only benefit individual projects but will also contribute to the broader scientific understanding of this and related chemical entities.

References

- EvitaChem. (n.d.). (2,4-Dichlorophenyl)methyl acetate.

- U.S. Environmental Protection Agency. (1994).

- ICH. (2003). Q1A(R2) Stability Testing of new Drug Substances and Products.

- Nascimento, R. F., et al. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry.

- University of Waterloo. (2023). Solubility of Organic Compounds.

- ICH. (2025). Q1A(R2) Guideline.

- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.

- Agilent Technologies. (n.d.).

- Wolska, L., et al. (2025). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Journal of Environmental Science and Health, Part A.

- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Rahman, M. M., et al. (n.d.). Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector. Environmental Monitoring and Assessment.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.

- Veeprho. (2025).

- Pharmaguideline. (n.d.).

- Karmen, A. (1964).

- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

- University of Toronto. (n.d.).

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.

- Jordan FDA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- Asian Journal of Pharmaceutical and Clinical Research. (n.d.).

- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

- Wikipedia. (n.d.).

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. auroraprosci.com [auroraprosci.com]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. agilent.com [agilent.com]

- 10. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dichlorophenylacetone reaction mechanisms in organic synthesis

An In-depth Technical Guide to the Reaction Mechanisms of 2,4-Dichlorophenylacetone in Organic Synthesis

Abstract

This technical guide provides a comprehensive examination of this compound, a pivotal α-haloketone intermediate in modern organic synthesis. As a highly reactive and versatile building block, its utility is predicated on the dual electrophilic nature of its carbonyl and α-carbon centers, as well as the acidity of its α'-protons. This document elucidates the core reaction mechanisms involving this compound and its precursors, including its critical role in the synthesis of imidazole-based antifungal agents like ketoconazole, its participation in classical name reactions such as the Darzens condensation and Favorskii rearrangement, and its utility in the construction of diverse heterocyclic systems via nucleophilic substitution. Detailed mechanistic pathways, field-proven experimental protocols, and visual diagrams are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's synthetic potential.

Introduction: The Significance of an α-Haloketone Intermediate

α-Haloketones are a class of organic compounds prized for their high reactivity and synthetic versatility.[1] The presence of a halogen atom on the carbon adjacent (α-position) to a carbonyl group creates two highly reactive electrophilic sites: the carbonyl carbon itself and the α-carbon bearing the halogen.[2] This electronic arrangement is the foundation of their utility, enabling a wide array of chemical transformations. This compound, while not as commonly cited as its precursor 2,4-dichloroacetophenone, represents a key activated form used in numerous synthetic pathways. Its precursor, 2,4-dichloroacetophenone, is a well-established intermediate in the production of pharmaceuticals and agrochemicals.[3][4] The primary focus of this guide is on the reactions that proceed after the α-halogenation of 2,4-dichloroacetophenone, creating the titular α-haloketone structure which is then carried forward in multi-step syntheses.

The dichlorinated phenyl ring adds steric and electronic features that influence reaction outcomes, while also serving as a core structural motif in many biologically active molecules, most notably the broad-spectrum antifungal agent, ketoconazole.[5][6] Understanding the reaction mechanisms of this compound is therefore crucial for the development and optimization of synthetic routes to high-value compounds.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount in synthesis. The properties of the parent ketone, 2',4'-Dichloroacetophenone, are well-documented and provide a baseline for its halogenated derivatives.

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dichlorophenyl)ethan-1-one | [7] |

| CAS Number | 2234-16-4 | [3] |

| Molecular Formula | C₈H₆Cl₂O | [7] |

| Molecular Weight | 189.04 g/mol | [7] |

| Appearance | Colorless to light yellow crystalline solid | [3][8] |

| Melting Point | 33-34 °C | [8] |

| Boiling Point | 140-150 °C at 15 mm Hg | [8] |

| ¹H NMR (CDCl₃) | δ ~2.6 (s, 3H, CH₃), δ ~7.3-7.7 (m, 3H, Ar-H) | [7] |

| ¹³C NMR (CDCl₃) | δ ~28 (CH₃), δ ~127, 130, 131, 133, 136, 138 (Ar-C), δ ~197 (C=O) | [9] |

| IR (Film, cm⁻¹) | ~1690 (C=O stretch), ~1580 (C=C aromatic), ~820 (C-Cl) | [7] |

Note: The α-halogenated derivative (this compound) will show significant changes in its spectra, notably a shift in the methyl proton signal and the appearance of a signal for the α-CH₂X protons.

Core Reactivity Principles of α-Haloketones

The reactivity of this compound is governed by the electronic interplay between the carbonyl group and the adjacent carbon-halogen bond. This creates multiple sites susceptible to nucleophilic or basic attack.[2]

// Invisible nodes for arrow positioning carbonyl_target [pos="2.8,0.3!", label="", width=0.1, height=0.1, style=invis]; alpha_target [pos="4.2,-0.2!", label="", width=0.1, height=0.1, style=invis]; proton_target [pos="1.8,-0.2!", label="", width=0.1, height=0.1, style=invis];

main -> struct [style=invis]; C_carbonyl -> carbonyl_target [label="Nu Attack", color="#34A853", dir=back]; C_alpha -> alpha_target [label="SN2 Attack", color="#34A853", dir=back]; H_alpha_prime -> proton_target [label="Base Attack", color="#FBBC05", dir=back]; } } Caption: Key reactive sites in an α-haloketone structure.

-

Attack at the Carbonyl Carbon: Like any ketone, the carbonyl carbon is electrophilic and can be attacked by nucleophiles. This is the initial step in reactions like the Darzens condensation.

-

Attack at the α-Carbon (Sₙ2 Substitution): The inductive effect of the carbonyl group enhances the polarity of the C-X bond, making the α-carbon highly susceptible to Sₙ2 displacement of the halide by a nucleophile.[2] This pathway is fundamental to forming many heterocyclic compounds.

-

Attack at the α'-Protons (Enolate Formation): The protons on the carbon on the other side of the carbonyl (the methyl group) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in the Favorskii rearrangement and Darzens condensation.[10]

Key Reaction Mechanisms and Applications

Cornerstone Application: Synthesis of Ketoconazole

This compound (generated in situ from its precursor) is a critical building block for the antifungal drug ketoconazole. The synthesis involves several key transformations where the reactivity of the α-haloketone is paramount.[11]

The generalized synthetic pathway begins with 2,4-dichloroacetophenone, which is first brominated to give ω-bromo-2,4-dichloroacetophenone (an α-haloketone). This intermediate then undergoes a series of reactions.[11]

Mechanistic Insight:

-